![molecular formula C24H27N7OS B2446945 N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide CAS No. 1021025-88-6](/img/structure/B2446945.png)
N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C24H27N7OS and its molecular weight is 461.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide is a synthetic compound that has attracted attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Compound Overview
- IUPAC Name : this compound
- Molecular Formula : C₃₁H₃₄N₈OS
- Molecular Weight : 578.7 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:
- Adenosine Receptors : Compounds similar to this structure have shown affinity for adenosine A1 and A2A receptors, which are implicated in various physiological processes such as neurotransmission and inflammation .
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in signaling pathways, potentially affecting cellular processes related to cancer and inflammation .
- Neurotransmitter Modulation : The presence of the benzylpiperazine moiety suggests potential interactions with neurotransmitter systems, particularly those involving dopamine and serotonin .
Structure-Activity Relationships (SAR)
Research indicates that modifications to the core structure can significantly influence biological activity:
Modification | Effect on Activity |
---|---|
Substitution on the pyrazolo[3,4-d]pyrimidine ring | Enhances binding affinity to receptors |
Variation in the alkyl chain length | Alters pharmacokinetic properties |
Changes in the thiophene substituent | Modifies selectivity towards specific targets |
Biological Activity Data
Recent studies have evaluated the biological activity of similar compounds derived from the pyrazolo[3,4-d]pyrimidine scaffold:
- Anti-inflammatory Activity : Compounds with similar structures have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, suggesting potential therapeutic applications in inflammatory diseases .
- Anticancer Properties : Research has indicated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit cytotoxic effects against various cancer cell lines, making them candidates for further development .
- CNS Activity : The benzylpiperazine component may confer psychoactive properties, with implications for treating neurological disorders .
Case Study 1: Anti-inflammatory Effects
In a study evaluating the anti-inflammatory properties of related compounds, it was found that derivatives exhibited IC50 values ranging from 0.1 to 10 µM against COX-II enzymes. This suggests that structural modifications can enhance potency while reducing side effects associated with traditional NSAIDs .
Case Study 2: Anticancer Activity
Another study focused on a series of pyrazolo[3,4-d]pyrimidine derivatives revealed that certain modifications led to selective apoptosis in cancer cells with minimal toxicity to normal cells. The most potent compound showed an IC50 value of 5 µM against breast cancer cell lines .
Wissenschaftliche Forschungsanwendungen
In Vitro Studies
In vitro assays have demonstrated that N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide exhibits significant activity against various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MKN-45 | 0.86 | Induces apoptosis via c-Met inhibition |
HEPG2 | 1.02 | Cell cycle arrest and apoptosis |
Structure-Activity Relationship (SAR)
SAR studies indicate that modifications to the thiadiazole and pyrazolopyrimidine components can significantly affect the compound's biological efficacy. For instance:
- Thiadiazole Variants : Alterations in substituents on the thiadiazole ring can enhance binding affinity to target proteins, suggesting avenues for developing more potent derivatives.
Case Studies
Recent research has evaluated various derivatives of this compound class for their anticancer potential. Notably, a derivative closely related to this compound showed promising results in inhibiting tumor growth in vivo models.
Example Study
In a study involving acute myeloid leukemia (AML) cell lines, compounds structurally similar to this compound demonstrated:
- Significant inhibition of cell proliferation.
- Induction of apoptosis at low concentrations.
Pharmacokinetics
Pharmacokinetic evaluations suggest favorable absorption and distribution profiles for compounds within this class. Studies indicate good solubility and stability in biological systems, making them suitable candidates for further clinical development.
Eigenschaften
IUPAC Name |
N-[2-[4-(4-benzylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N7OS/c32-22(15-20-7-4-14-33-20)25-8-9-31-24-21(16-28-31)23(26-18-27-24)30-12-10-29(11-13-30)17-19-5-2-1-3-6-19/h1-7,14,16,18H,8-13,15,17H2,(H,25,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZQOZYFPKQYME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC=NC4=C3C=NN4CCNC(=O)CC5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.